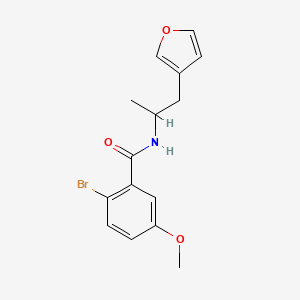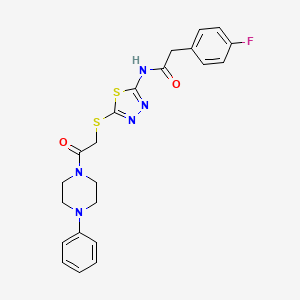![molecular formula C19H22N2O2S B2900943 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide CAS No. 2097932-63-1](/img/structure/B2900943.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. The presence of the thiophene ring in the compound’s structure suggests potential efficacy in reducing inflammation. This could be particularly useful in the development of new medications for diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Antipsychotic Potential
Compounds containing thiophene have been studied for their antipsychotic effects. This compound could be explored for its potential to modulate neurotransmitter systems in the brain, which may lead to new treatments for psychiatric disorders such as schizophrenia .
Anticancer Activity
The structural complexity of this compound, including the thiophene and benzopyran components, indicates a possibility for anticancer activity. Research on similar structures has shown promise in inhibiting cancer cell growth and proliferation, suggesting this compound could be a candidate for further cancer research .
Antimicrobial and Antifungal Effects
Thiophene derivatives are known to possess antimicrobial and antifungal activities. The compound could be investigated for its effectiveness against various bacterial and fungal strains, which might lead to the development of new antibiotics or antifungal agents .
Kinase Inhibition
Kinases are enzymes that play a crucial role in many cellular processes. Thiophene-containing compounds have been shown to inhibit kinase activity, which is a valuable trait in the treatment of diseases like cancer, where kinase overactivity is a common issue .
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives have applications in material science . They can be used in the creation of organic semiconductors, conducting polymers, and other materials that have electronic, optical, or electrochemical properties .
Each of these applications represents a field of scientific research where the compound could have significant impact. Further studies and experiments would be necessary to explore these potentials in detail. The therapeutic importance of thiophene derivatives in medicinal chemistry cannot be overstated, as they continue to provide a rich source of new drug candidates with diverse pharmacological activities .
properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-19(18-6-5-15-3-1-2-4-17(15)23-18)20-16-7-9-21(12-16)11-14-8-10-24-13-14/h1-4,8,10,13,16,18H,5-7,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHWORCDPZIMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NC3CCN(C3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

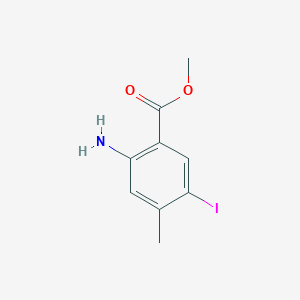
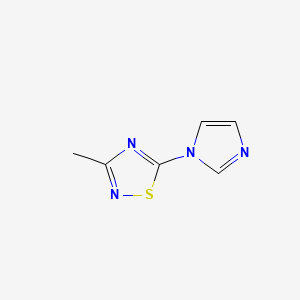
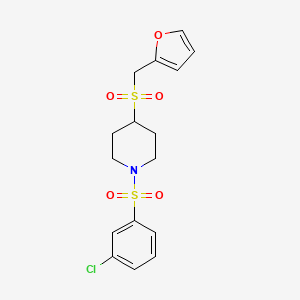
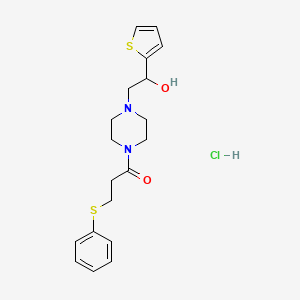
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)
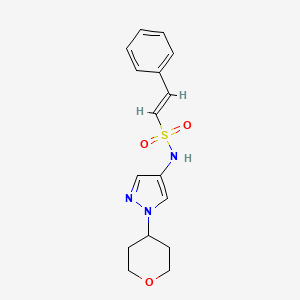


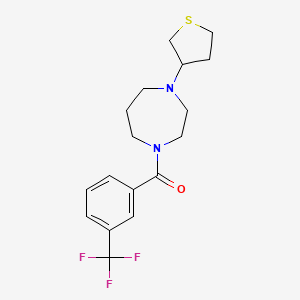
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2900877.png)
